2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Synthesis of the Piperazine Intermediate: The piperazine ring is introduced by reacting the quinoxaline derivative with piperazine in the presence of a suitable base, such as sodium carbonate.
Introduction of the Pyrimidine Moiety: The final step involves the substitution of the piperazine ring with a pyrimidine derivative, such as 4-methyl-6-(trifluoromethyl)pyrimidine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxybenzoic acid
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline stands out due to its unique combination of a quinoxaline core, piperazine ring, and pyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C18H17F3N6 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H17F3N6/c1-12-10-15(18(19,20)21)25-17(23-12)27-8-6-26(7-9-27)16-11-22-13-4-2-3-5-14(13)24-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
RFHYXZSZDSHPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C(F)(F)F |
Origin of Product |
United States |
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